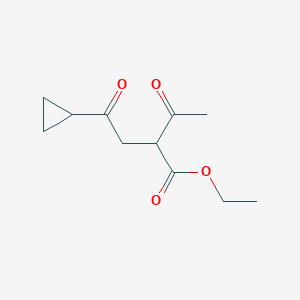

Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-15-11(14)9(7(2)12)6-10(13)8-4-5-8/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXKYGJIIHLFPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1CC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate typically involves the esterification of 2-acetyl-4-cyclopropyl-4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate has the molecular formula C11H16O4 and a molecular weight of approximately 212.24 g/mol. The compound features a cyclopropyl group, an acetyl moiety, and a keto functional group, contributing to its reactivity and versatility as a building block in organic synthesis. Its unique structure allows it to interact with specific molecular targets, making it valuable in various research contexts.

Pharmaceutical Applications

1. Drug Development:

this compound serves as an intermediate in the synthesis of biologically active compounds. Its structure facilitates the development of new pharmaceuticals, particularly in the realms of enzyme inhibition and protein interaction studies. The compound's ability to fit into active sites of enzymes can inhibit their activity or alter their function, impacting various biochemical pathways.

2. Anticancer Research:

Recent studies have explored the potential anticancer properties of compounds related to this compound. For instance, derivatives have shown promising results against human cancer cell lines, indicating that modifications to the structure can enhance biological activity. Such findings suggest that this compound could be a lead candidate for further drug development aimed at treating cancer .

Agrochemical Applications

The compound's unique structural characteristics also make it suitable for applications in agrochemicals. It can be utilized in the synthesis of herbicides and pesticides, contributing to crop protection strategies. The reactivity of this compound allows for the design of novel agrochemical agents that can effectively target pests while minimizing environmental impact.

Synthetic Organic Chemistry

1. Building Block for Complex Molecules:

In synthetic organic chemistry, this compound is used as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables chemists to develop diverse compounds with tailored properties.

2. Mechanism of Action:

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to significant changes in cellular processes, making it a critical component in research focused on understanding biochemical pathways.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | Contains a chlorophenyl group | Enhanced lipophilicity |

| Ethyl 2-acetyl-3-cyclopropylbutanoate | Lacks the keto group | Different reactivity patterns |

| Ethyl 3-acetyl-4-cyclopropylbutanoate | Acetyl group at position three | Variation in biological activity |

Case Study: Anticancer Activity

A recent study evaluated several derivatives of this compound against various cancer cell lines. The results indicated that certain modifications led to significant increases in cytotoxicity:

| Compound ID | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung adenocarcinoma) | 23.30 ± 0.35 |

| Compound B | NIH/3T3 (Mouse embryoblast) | >1000 |

These findings underscore the potential for this compound to serve as a scaffold for developing new anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Ethyl 2-Cyclopropanecarbonyl-4-cyclopropyl-4-oxobutanoate

Molecular Formula : C₁₃H₁₈O₄

Molecular Weight : 238.28 g/mol

CAS : 2044745-25-5

Key Differences :

- Replaces the acetyl group at position 2 with a cyclopropanecarbonyl substituent.

- The additional cyclopropane ring increases steric hindrance and alters electronic properties compared to the acetyl group in the parent compound.

- Higher molecular weight (238.28 vs. 212.24) may influence solubility and volatility .

Ethyl 4-Cyclopropyl-2,4-dioxobutanoate

Molecular Formula : C₉H₁₂O₄

Molecular Weight : 184.19 g/mol

CAS : 21080-80-8

Key Differences :

- Contains two ketone groups (at positions 2 and 4) instead of an acetyl and a single oxo group.

- Simplified structure with a shorter carbon chain (C₉ vs. C₁₁), reducing molecular weight by ~13%.

- Enhanced electrophilicity at the α,γ-dioxo positions may increase reactivity in nucleophilic additions or condensations .

Implications of Structural Variations

- Reactivity : The acetyl group in the parent compound may facilitate milder reactivity in esterification or alkylation compared to the cyclopropanecarbonyl analog, which could exhibit stronger electron-withdrawing effects .

Biological Activity

Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate is a synthetic organic compound characterized by its unique cyclopropyl structure and multiple functional groups, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry and biotechnology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 212.24 g/mol. The compound features:

- An acetyl group at position 2,

- A cyclopropyl group at position 4,

- A keto functional group , enhancing its reactivity.

This structural configuration allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor, potentially affecting various metabolic pathways. The compound's ability to fit into active sites of enzymes alters their function, leading to significant biochemical changes within cells .

Enzyme Inhibition

Research indicates that this compound is used in studies focusing on enzyme inhibition. Its structural characteristics allow it to inhibit specific enzymes, which may be crucial for developing therapeutic agents targeting metabolic diseases .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects against various cancer cell lines. For example, it showed significant activity against A549 (lung adenocarcinoma) and A375 (melanoma) cell lines, with IC50 values indicating potent inhibitory effects .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | <10 |

| A375 | 5.7 |

These findings suggest potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Anti-inflammatory Potential

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

- Cancer Research : In a study focusing on the cytotoxic effects of various compounds, this compound was found to significantly inhibit the proliferation of human lung adenocarcinoma cells (A549), demonstrating its potential as a lead compound for developing anticancer agents .

- Enzyme Interaction : A study highlighted the compound's role as an inhibitor of specific metabolic enzymes, which could lead to novel therapeutic strategies in metabolic disorders .

Comparative Analysis

This compound can be compared with structurally similar compounds to understand its unique biological properties better:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | Contains a chlorophenyl group | Enhanced lipophilicity |

| Ethyl 2-acetyl-3-cyclopropylbutanoate | Lacks the keto group | Different reactivity patterns |

| Ethyl 3-acetyl-4-cyclopropylbutanoate | Acetyl group at position three | Variation in biological activity |

The presence of the cyclopropyl ring in this compound contributes to its steric hindrance, influencing its reactivity and interactions with biological targets .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-acetyl-4-cyclopropyl-4-oxobutanoate, and how do reaction conditions influence yield?

The synthesis of structurally analogous β-keto esters (e.g., ethyl 4-chloroacetoacetate) often employs Claisen or Knoevenagel condensations. For this compound, a plausible route involves cyclopropane ring formation via [2+1] cycloaddition, followed by esterification and acetylation. Key variables include:

- Catalyst selection : Base catalysts (e.g., sodium ethoxide) for condensation steps, as seen in Knoevenagel reactions for similar esters .

- Temperature control : Elevated temperatures (80–120°C) improve cyclopropane stability but may risk decarboxylation.

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .

Yield optimization requires monitoring by TLC or GC-MS to track intermediate formation .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR identify cyclopropane protons (δ 0.5–1.5 ppm) and β-keto ester carbonyls (δ 170–210 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of cyclopropane or acetyl groups) .

- Chromatography (HPLC/GC) : Purity assessment using C18 columns or polar stationary phases (e.g., DB-Wax) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability of this compound in synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Cyclopropane ring strain : Assess stability under thermal or acidic conditions.

- Reaction intermediates : Identify transition states during esterification or nucleophilic attacks .

Experimental validation via kinetic studies (e.g., Arrhenius plots) can reconcile computational predictions with observed reaction rates .

Q. What strategies resolve contradictions in spectroscopic data for β-keto esters like this compound?

Discrepancies between theoretical and observed NMR shifts often arise from:

- Tautomerism : β-keto esters exist in keto-enol equilibrium, altering peak positions. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to stabilize tautomers .

- Impurity interference : Cross-check with LC-MS to detect by-products (e.g., decarboxylated derivatives) .

Advanced 2D techniques (COSY, HSQC) clarify coupling patterns in complex spectra .

Q. How do steric and electronic effects of the cyclopropane group influence the compound’s reactivity in medicinal chemistry applications?

- Steric hindrance : The cyclopropane ring restricts nucleophilic attack at the β-keto carbonyl, favoring selective alkylation at the acetyl group.

- Electronic effects : Ring strain increases electrophilicity of adjacent carbonyls, enhancing reactivity in Michael additions .

Biological assays (e.g., enzyme inhibition studies) should compare derivatives with/without cyclopropane to isolate its contribution .

Methodological Considerations

Q. Designing experiments to study degradation pathways of this compound under varying pH conditions

- Accelerated stability testing : Expose the compound to buffers (pH 1–13) at 40–60°C. Monitor degradation via:

Q. Best practices for handling air- or moisture-sensitive intermediates in the synthesis of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.